1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid
Overview
Description
1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid is 387.12527733 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cancer Treatment Research
The development of Aurora kinase inhibitors, including compounds with structural similarities to 1-{[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid, has shown potential in cancer treatment. These inhibitors target Aurora A kinase, an enzyme involved in cell division, and could be useful in treating various cancers by inhibiting tumor cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Drug Development
The synthesis and elaboration of piperidine derivatives from serine demonstrate the versatility of these compounds in drug development. Such synthetic routes enable the creation of optically pure piperidines, which are important intermediates for developing a broad range of pharmaceuticals (Hukum P. Acharya & D. Clive, 2010).
Antimicrobial and Antioxidant Activity
Novel pyridine and fused pyridine derivatives exhibit antimicrobial and antioxidant activities, suggesting their potential in developing new therapeutic agents. These derivatives have shown moderate to good binding energies against target proteins, indicating their efficacy in drug discovery processes (E. M. Flefel et al., 2018).
Molecular Structure Analysis
Investigations into the molecular and crystal structures of related piperidine derivatives help understand the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. Such studies are crucial for drug design, enabling the prediction of compound stability and reactivity (L. Kuleshova & V. Khrustalev, 2000).
Cardiovascular Activity Research
Research into the cardiovascular activity and electrochemical oxidation of nitriles of dihydropyridine derivatives shows the potential of these compounds in developing cardiovascular drugs. Their ability towards electrochemical oxidation, coupled with their cardiovascular effects, highlights their utility in medicinal chemistry (A. Krauze et al., 2004).
Properties
IUPAC Name |
1-[2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-27-15-4-2-13(3-5-15)16-6-7-17(23)22(20-16)12-18(24)21-10-8-14(9-11-21)19(25)26/h2-7,14H,8-12H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFXVQGOJOCRDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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